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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic REV-ERB agonist, SR9011
hydrochloride, and the primary natural REV-ERB ligand, heme. The information presented is
supported by experimental data to assist researchers in selecting appropriate tools for studying
the function of REV-ERB nuclear receptors in circadian rhythm, metabolism, and inflammation.

Introduction to REV-ERB Ligands

The nuclear receptors REV-ERBa (NR1D1) and REV-ERBf (NR1D2) are critical components
of the mammalian circadian clock.[1] They function as transcriptional repressors, linking the
body's internal clock to metabolic and immune pathways.[1] The activity of REV-ERBSs is
modulated by the binding of ligands. For years, they were considered orphan receptors until
heme was identified as their natural physiological ligand.[2][3] Subsequently, synthetic ligands
like SR9011 were developed as potent chemical probes to modulate REV-ERB activity for
research and potential therapeutic applications.[4][5]

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for SR9011 and the natural
ligand, heme, based on published experimental data.
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Parameter

SR9011
Hydrochloride

Heme (Natural
Ligand)

Experimental
Method

Receptor Target

REV-ERBa and REV-
ERBB

REV-ERBa and REV-
ERBB

Ligand Binding

Assays

Mechanism of Action

Agonist

Agonist

Co-repressor

Recruitment Assays

REV-ERBa: 790 nM[4]

Cell-based Reporter

Binding Affinity (ICso) [6][7] REV-ERBB: 560  Not Applicable
Assays
nM[4][6][7]
~2-4 uM[3][8][9] Note:
o o ] Higher affinity (15-23 Isothermal Titration
Binding Affinity (Kd) Not Widely Reported

nM) reported for the
reduced LBD.[10]

Calorimetry (ITC)

Functional Potency
(ICs0)

~620 nM (Bmall
promoter assay)[4][6]

Not Applicable

Luciferase Reporter

Assays

Specificity

High for REV-ERBa/[3;
no reported activity at
other nuclear

receptors.[4]

Binds to a wide range
of hemoproteins (e.g.,
hemoglobin,

cytochromes).[11]

Counter-Screening

Assays

Signaling Pathway and Mechanism of Action

Both SR9011 and heme function as REV-ERB agonists. Upon entering the ligand-binding

pocket of REV-ERB, they induce a conformational change that enhances the recruitment of the

Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3
(HDAC3).[3][8] This REV-ERB/NCoR complex then binds to REV-ERB response elements
(RORES) on the promoters of target genes, most notably Bmall (Arntl), a core activator of the

circadian clock.[1][9] The recruitment of the repressive complex leads to histone deacetylation,

chromatin condensation, and suppression of target gene transcription.[8]
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REV-ERB Ligand Signaling Pathway
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Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare REV-ERB
ligands are provided below.

Ligand-Receptor Interaction: Time-Resolved FRET (TR-
FRET) Assay

This assay measures the ability of a ligand to modulate the interaction between the REV-ERB
Ligand-Binding Domain (LBD) and a corepressor peptide (e.g., from NCoR).

o Objective: To determine if a compound acts as an agonist by enhancing REV-ERB/NCoR
interaction.

o Materials:

o GST-tagged REV-ERBa LBD protein.

o

Biotinylated peptide from NCoR containing the CoRNR box interaction motif.[12]

[¢]

Assay Buffer (e.g., 50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 5 mM DTT).[12]

[e]

Europium (Eu)-chelate-conjugated anti-GST antibody (Donor).

[e]

Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).

o

Test compounds (e.g., SR9011) dissolved in DMSO.
e Procedure:

o Prepare a mix of GST-REV-ERBa LBD and biotin-NCoR peptide in assay buffer in a 384-
well plate.

o Add test compounds at various concentrations. Incubate for a defined period (e.g., 1 hour)
at room temperature.

o Add the Eu-conjugated antibody and Streptavidin-APC acceptor. Incubate to allow binding.
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o Read the plate on a compatible reader, measuring emission at two wavelengths (one for
the acceptor, one for the donor).

o The TR-FRET signal (ratio of acceptor/donor emission) is proportional to the proximity of
the LBD and the peptide. Agonists like SR9011 will produce a dose-dependent increase in
the FRET signal.[13]

Functional Activity: Bmall Promoter Luciferase Reporter
Assay

This cell-based assay quantifies the functional consequence of REV-ERB activation by
measuring the repression of a key target gene promoter.

o Objective: To measure the potency (ICso) of a REV-ERB agonist in a cellular context.
e Materials:
o HEK293 or HepG2 cells.

Expression vector for full-length human REV-ERBa (e.g., pPCDNA-Flag-Rev-erba).[14]

o

o

Luciferase reporter vector containing the mouse Bmall gene promoter upstream of the
luciferase gene (Bmall-luc).[4][14]

o

Transfection reagent (e.g., Lipofectamine).

o

Luciferase assay substrate (D-Luciferin).
e Procedure:
o Seed HEK293 cells in 24- or 96-well plates.

o Co-transfect cells with the REV-ERBa expression vector and the Bmall-luc reporter
vector. A 3-galactosidase vector can be co-transfected for normalization.[14]

o Allow cells to express the proteins for 24-48 hours.
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o Treat cells with various concentrations of the test compound (e.g., SR9011) or vehicle
(DMSO) for a specified time (e.g., 24 hours).[15]

o Lyse the cells and measure luciferase activity using a luminometer after adding the
substrate.

o Normalize luciferase activity to the control (3-galactosidase or total protein).

o Plot the dose-response curve to determine the 1Cso value, which is the concentration at
which the compound inhibits 50% of the Bmall promoter activity.[4]

Bmall-Luciferase Reporter Assay Workflow
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Workflow for a Cell-Based Reporter Assay

In Vivo Metabolic Phenotyping: CLAMS Analysis

The Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the
effect of a compound on whole-body metabolism in live animals.

o Objective: To measure changes in energy expenditure, respiratory exchange ratio (RER),
food intake, and physical activity in mice treated with a REV-ERB ligand.

e Materials:
o CLAMS apparatus (Columbus Instruments).[16]
o Experimental mice (e.g., C57BL/6J).

o SR9011 hydrochloride prepared for injection (e.g., in a vehicle of DMSO/corn oil).
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e Procedure:

o Acclimation: Individually house mice in the CLAMS chambers for at least 48-72 hours to
adapt to the new environment and feeding system before data collection begins.[16][17]

o Baseline Measurement: Collect baseline data for 48-72 hours to establish normal diurnal
and nocturnal patterns for each mouse.

o Treatment: Administer SR9011 (e.g., 100 mg/kg, intraperitoneal injection, twice daily) or
vehicle at specific circadian times (e.g., CTO and CT12).[18]

o Data Collection: Continuously monitor the following parameters for several days:

Oxygen Consumption (VOz2): Rate at which oxygen is consumed.

Carbon Dioxide Production (VCOz2): Rate at which carbon dioxide is produced.

Food and Water Intake: Measured by sensitive scales.

Locomotor Activity: Measured by infrared beam breaks.[19]
o Data Analysis:

» Calculate the Respiratory Exchange Ratio (RER) = VCO2/ VO2. An RER near 1.0
indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[19]

» Calculate Energy Expenditure (Heat) using the Weir equation or Lusk table, which
incorporates VO2 and RER.[19][20]

» Analyze data by comparing treatment groups to vehicle controls, and by examining
changes between light and dark cycles.

Summary and Conclusion

The comparison between SR9011 and heme highlights the classic trade-off between synthetic
chemical probes and natural physiological molecules.
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» SR9011 hydrochloride is a potent and specific agonist for both REV-ERBa and REV-ERB.
Its high affinity and demonstrated in vivo efficacy in modulating metabolism and circadian
behavior make it an invaluable tool for pharmacological studies aimed at understanding
REV-ERB function.[4][18] Its specificity for REV-ERBs over other nuclear receptors is a
significant advantage for dissecting specific pathways.[4]

e Heme is the endogenous ligand, ensuring physiological relevance. Its concentration naturally
oscillates, providing a mechanism for integrating cellular metabolic status with the circadian
clock.[2] However, heme's promiscuity as a prosthetic group for numerous essential proteins
complicates its use as a specific experimental modulator of REV-ERB and makes its precise

signaling role challenging to isolate.[11]

For researchers aiming to induce strong and specific activation of REV-ERB-mediated
transcriptional repression to study its downstream consequences, SR9011 is the superior tool.
For studies focused on the physiological integration of cellular energy status (via heme
synthesis) with the core clock machinery, understanding the role of heme is paramount. The
choice of ligand ultimately depends on the specific research question and the desired level of

physiological versus pharmacological insight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


http://file.medchemexpress.com/batch_PDF/HY-16988/SR9011-DataSheet-MedChemExpress.pdf
https://www.targetmol.com/target/rev-erb
https://www.researchgate.net/figure/Model-Illustrating-the-Proposed-Mechanism-for-Heme-Modulation-of-REV-ERB-Activity-REV-ERB_fig3_5632502
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134326/
https://www.researchgate.net/figure/Similar-affinity-of-reduced-Rev-erb-LBD-toward-Fe-3-and-Fe-2-heme-The-Rev-erb-LBD-0_fig3_49650401
https://pubmed.ncbi.nlm.nih.gov/26670607/
https://pubmed.ncbi.nlm.nih.gov/26670607/
https://pubmed.ncbi.nlm.nih.gov/26670607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4865262/
https://academic.oup.com/mend/article/19/6/1452/2737910
https://www.researchgate.net/publication/23407637_Ligand_modulation_of_REV-ERB_function_resets_the_peripheral_circadian_clock_in_a_phasic_manner
https://mmpc.org/shared/document.aspx?id=246&doctype=Protocol
https://www.bcm.edu/research/research-centers/usda-ars-childrens-nutrition-research-center/research/shared-center-resources/mouse-metabolic-research-unit/energy-expenditure-food-intake-activity-body-temperature/clams-use-and-measures
https://www.researchgate.net/publication/265550303_Regulation_of_Circadian_Behavior_and_Metabolism_by_Synthetic_REV-ERB_Agonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8321820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8321820/
https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-comparison-with-natural-rev-erb-ligands
https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-comparison-with-natural-rev-erb-ligands
https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-comparison-with-natural-rev-erb-ligands
https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-comparison-with-natural-rev-erb-ligands
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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